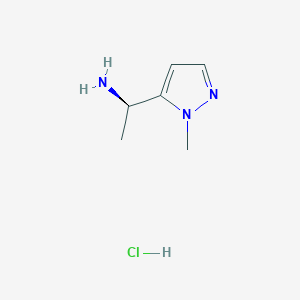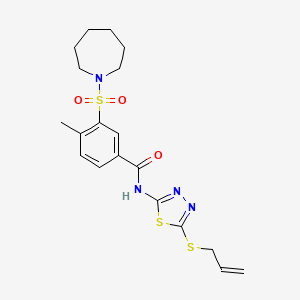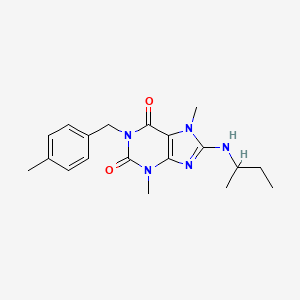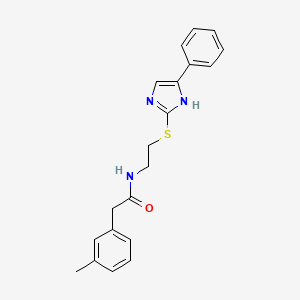
(R)-2-Amino-3-(4-chloro-2-fluorophenyl)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(R)-2-Amino-3-(4-chloro-2-fluorophenyl)propanoic acid is a compound that can be categorized as a non-proteinogenic beta-amino acid with a fluorinated aromatic ring. This compound is of interest due to its potential applications in pharmaceuticals and as a building block in organic synthesis. The presence of both chlorine and fluorine atoms on the aromatic ring may influence the compound's reactivity and physical properties, making it a valuable target for synthesis and study.
Synthesis Analysis
The synthesis of related fluorinated aromatic compounds often involves halogenated anilines as starting materials. For instance, the synthesis of 4-amino-3-fluorophenylboronic acid, which shares a similar fluorinated aromatic structure, starts from 4-bromo-2-fluoroaniline. This process includes protecting the amine group, performing a lithium-bromine exchange, followed by the addition of trimethyl borate and acidic hydrolysis to yield the boronic acid derivative . Although the exact synthesis of this compound is not detailed in the provided papers, similar strategies involving halogenated anilines and subsequent functional group transformations could be employed.
Molecular Structure Analysis
The molecular structure of compounds similar to this compound has been studied using crystallography and computational methods. For example, the crystal structure of a related compound, 2-[(4-Chlorobenzoyl)amino]-3-(4-formylphenyl)prop-2-enoic acid, was determined to crystallize in the orthorhombic space group with specific unit cell parameters. The structure is stabilized by various hydrogen bonds, including N–H···O, O–H···O, and C–H···O interactions . Computational studies, such as DFT, have been used to model the vibrational and electronic structure of similar beta-amino acids, providing insights into intra- and intermolecular hydrogen bonding .
Chemical Reactions Analysis
The presence of amino and carboxylic acid functional groups in this compound suggests that it can participate in typical amino acid reactions, such as peptide bond formation or reactions with carbonyl compounds. The fluorinated aromatic ring could also engage in reactions characteristic of halogenated aromatics, such as Suzuki cross-coupling or electrophilic aromatic substitution, depending on the reaction conditions and the presence of suitable catalysts .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by its zwitterionic nature at physiological pH, as is common with amino acids. The fluorine atom could decrease the pKa of the carboxylic acid group, while the chlorine atom might impact the compound's lipophilicity. Computational methods, such as those used to study 3-Amino-3-(4-fluorophenyl)propionic acid, can provide detailed information on the compound's electronic properties, including charge delocalization and bond strength, which are relevant to understanding its reactivity and interactions with biological molecules .
科学的研究の応用
Brain Tumor Imaging
"Click Synthesis and Biologic Evaluation of (R)- and (S)-2-Amino-3-[1-(2-[18F]Fluoroethyl)-1H-[1,2,3]Triazol-4-yl]Propanoic Acid for Brain Tumor Imaging with Positron Emission Tomography" (McConathy et al., 2010) explored the synthesis and evaluation of enantiomers of 2-amino-3-[1-(2-[18F]fluoroethyl)-1H-[1,2,3]triazol-4-yl]propanoic acid for use in positron emission tomography (PET) imaging of brain tumors. The study demonstrated the potential of (S)-[18F]4 as a novel radiolabeled amino acid with promising PET properties for brain tumor imaging.
Synthesis Methodologies
In the paper "Synthesis of (S)-, (R)-, and (rac)-2-amino-3,3-bis(4-fluorophenyl)propanoic acids and an evaluation of the DPP IV inhibitory activity of Denagliptin diastereomers" (Deng et al., 2008), the authors developed a diastereoselective, cost-efficient synthetic procedure for key intermediates required for the synthesis of Denagliptin, a dipeptidyl peptidase IV (DPP IV) inhibitor. This highlights the relevance of (R)-2-Amino-3-(4-chloro-2-fluorophenyl)propanoic acid derivatives in medicinal chemistry.
Physical and Chemical Properties
"DFT zwitterion model for vibrational and electronic structure of unnatural 3-amino-3-(4-fluorophenyl)propionic acid, aided by IR and Raman spectroscopy" (Pallavi & Tonannavar, 2020) provides insights into the vibrational and electronic structure of a related compound, utilizing ab initio and DFT computed structures. The study offers a deeper understanding of the compound's behavior in various solvation models, underlining the importance of computational chemistry in elucidating the properties of complex molecules.
Enzymatic Synthesis
"Enzymatic Preparation of an (S)-Amino Acid from a Racemic Amino Acid" (Chen et al., 2011) discusses the preparation of the (S)-amino acid, a key intermediate for an antidiabetic drug, from a racemic mixture using enzyme catalysis. This study exemplifies the application of biocatalysis in achieving high enantioselectivity and efficiency in synthesizing pharmacologically relevant compounds.
特性
IUPAC Name |
(2R)-2-amino-3-(4-chloro-2-fluorophenyl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClFNO2/c10-6-2-1-5(7(11)4-6)3-8(12)9(13)14/h1-2,4,8H,3,12H2,(H,13,14)/t8-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPMGQOHZMMWUAT-MRVPVSSYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)F)CC(C(=O)O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1Cl)F)C[C@H](C(=O)O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClFNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(Z)-4-(tert-butyl)-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2480765.png)
![N-(2-methoxybenzyl)-2-(3-methylphenyl)[1,2,4]triazolo[1,5-c]quinazolin-5-amine](/img/structure/B2480766.png)

![N-(3,5-dichlorophenyl)-2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2480768.png)
![(4-Phenyloxan-4-yl)-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]methanone](/img/structure/B2480772.png)



![N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2480779.png)
![1-[2-(2-Chloro-phenoxy)-ethyl]-5-methyl-1H-indole-2,3-dione](/img/structure/B2480781.png)

